molecular formula C10H16O4 B153644 Dimethyl 1,4-cyclohexanedicarboxylate CAS No. 3399-22-2

Dimethyl 1,4-cyclohexanedicarboxylate

Cat. No. B153644
Key on ui cas rn: 3399-22-2
M. Wt: 200.23 g/mol
InChI Key: LNGAGQAGYITKCW-UHFFFAOYSA-N
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Patent
US08367859B2

Procedure details

In a Parr reactor, a mixture of trans,trans dimethyl muconate (6.13 g, 36.0 mmol) and diglyme (120 ml, 0.30 M) is heated to 165° C. for 24 hours under ethylene pressure (pRT=259 psi (1.79 MPa)). After cooling to room temperature, the weakly yellow, clear solution is diluted using diglyme to 200 ml in a volumetric flask, transferred into a round-bottom flask equipped with a magnetic stirring bar, and catalytic palladium on carbon (Pd/C) is added (356 mg of Johnson-Matthey 5 percent Pd/C #6, 0.2 mole percent) at room temperature. The flask is equipped with a reflux condenser, fritted gas dispersion tube, and internal Temperature probe. Under N2 flow (190 ml/min) and stirring (190 rpm) the mixture is heated to reflux (Tmax,observed=169° C.) while samples were taken at appropriate intervals (i=0.0, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 h) to monitor the progress of the reactions occurring. Rapid (t≦1 h) disappearance of the dimethyl cyclohex-2-ene-1,4-dicarboxylate, □2, 2-ene is observed concurrent with some material undergoing tautomerization to its thermodynamically more stable isomer (dimethyl cyclohex-1-ene-1,4-dicarboxylate, □1, l-ene), while also the desired oxidation/dehydrogenation/aromatization product dimethyl terephthalate (DMT) and some reduced material (dimethyl cyclohexane-1,4-dicarboxylate CHa) are formed. After 8 hours reaction time, 77 percent DMT, 17 percent cyclohexane, and 5 percent tautomer are present. The graph of FIG. 2 shows the concentration of materials at various time intervals.
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
dimethyl cyclohex-2-ene-1,4-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC)(=O)/C=C/C=C/C(OC)=O.[CH:13]1([C:23]([O:25][CH3:26])=[O:24])[CH2:18][CH2:17][CH:16]([C:19]([O:21][CH3:22])=[O:20])[CH:15]=[CH:14]1.[C:27]1([C:37]([O:39][CH3:40])=[O:38])[CH2:32][CH2:31][CH:30]([C:33]([O:35][CH3:36])=[O:34])[CH2:29][CH:28]=1>[Pd].COCCOCCOC>[C:19]([O:21][CH3:22])(=[O:20])[C:16]1[CH:17]=[CH:18][C:13]([C:23]([O:25][CH3:26])=[O:24])=[CH:14][CH:15]=1.[CH:30]1([C:33]([O:35][CH3:36])=[O:34])[CH2:29][CH2:28][CH:27]([C:37]([O:39][CH3:40])=[O:38])[CH2:32][CH2:31]1

Inputs

Step One
Name
Quantity
6.13 g
Type
reactant
Smiles
C(\C=C\C=C\C(=O)OC)(=O)OC
Name
Quantity
120 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
dimethyl cyclohex-2-ene-1,4-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(CC1)C(=O)OC)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CCC(CC1)C(=O)OC)C(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
Under N2 flow (190 ml/min) and stirring (190 rpm) the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the weakly yellow, clear solution is diluted
CUSTOM
Type
CUSTOM
Details
transferred into a round-bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
The flask is equipped with a reflux condenser, fritted gas dispersion tube
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (Tmax,observed=169° C.) while samples
CUSTOM
Type
CUSTOM
Details
were taken at appropriate intervals (i=0.0, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 h)
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Name
Type
product
Smiles
C1(CCC(CC1)C(=O)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08367859B2

Procedure details

In a Parr reactor, a mixture of trans,trans dimethyl muconate (6.13 g, 36.0 mmol) and diglyme (120 ml, 0.30 M) is heated to 165° C. for 24 hours under ethylene pressure (pRT=259 psi (1.79 MPa)). After cooling to room temperature, the weakly yellow, clear solution is diluted using diglyme to 200 ml in a volumetric flask, transferred into a round-bottom flask equipped with a magnetic stirring bar, and catalytic palladium on carbon (Pd/C) is added (356 mg of Johnson-Matthey 5 percent Pd/C #6, 0.2 mole percent) at room temperature. The flask is equipped with a reflux condenser, fritted gas dispersion tube, and internal Temperature probe. Under N2 flow (190 ml/min) and stirring (190 rpm) the mixture is heated to reflux (Tmax,observed=169° C.) while samples were taken at appropriate intervals (i=0.0, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 h) to monitor the progress of the reactions occurring. Rapid (t≦1 h) disappearance of the dimethyl cyclohex-2-ene-1,4-dicarboxylate, □2, 2-ene is observed concurrent with some material undergoing tautomerization to its thermodynamically more stable isomer (dimethyl cyclohex-1-ene-1,4-dicarboxylate, □1, l-ene), while also the desired oxidation/dehydrogenation/aromatization product dimethyl terephthalate (DMT) and some reduced material (dimethyl cyclohexane-1,4-dicarboxylate CHa) are formed. After 8 hours reaction time, 77 percent DMT, 17 percent cyclohexane, and 5 percent tautomer are present. The graph of FIG. 2 shows the concentration of materials at various time intervals.
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
dimethyl cyclohex-2-ene-1,4-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC)(=O)/C=C/C=C/C(OC)=O.[CH:13]1([C:23]([O:25][CH3:26])=[O:24])[CH2:18][CH2:17][CH:16]([C:19]([O:21][CH3:22])=[O:20])[CH:15]=[CH:14]1.[C:27]1([C:37]([O:39][CH3:40])=[O:38])[CH2:32][CH2:31][CH:30]([C:33]([O:35][CH3:36])=[O:34])[CH2:29][CH:28]=1>[Pd].COCCOCCOC>[C:19]([O:21][CH3:22])(=[O:20])[C:16]1[CH:17]=[CH:18][C:13]([C:23]([O:25][CH3:26])=[O:24])=[CH:14][CH:15]=1.[CH:30]1([C:33]([O:35][CH3:36])=[O:34])[CH2:29][CH2:28][CH:27]([C:37]([O:39][CH3:40])=[O:38])[CH2:32][CH2:31]1

Inputs

Step One
Name
Quantity
6.13 g
Type
reactant
Smiles
C(\C=C\C=C\C(=O)OC)(=O)OC
Name
Quantity
120 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
dimethyl cyclohex-2-ene-1,4-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(CC1)C(=O)OC)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CCC(CC1)C(=O)OC)C(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
Under N2 flow (190 ml/min) and stirring (190 rpm) the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the weakly yellow, clear solution is diluted
CUSTOM
Type
CUSTOM
Details
transferred into a round-bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
The flask is equipped with a reflux condenser, fritted gas dispersion tube
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (Tmax,observed=169° C.) while samples
CUSTOM
Type
CUSTOM
Details
were taken at appropriate intervals (i=0.0, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 h)
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Name
Type
product
Smiles
C1(CCC(CC1)C(=O)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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